N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-2-phenylacetamide
Description
N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-2-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a phenylacetamide moiety, and a carbonothioyl group, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
N-[[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2S/c1-20-7-9-22(10-8-20)26(33)31-17-15-30(16-18-31)24-13-11-23(12-14-24)28-27(34)29-25(32)19-21-5-3-2-4-6-21/h2-14H,15-19H2,1H3,(H2,28,29,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNDVFPWZCPYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-2-phenylacetamide typically involves multiple steps:
Formation of 4-methylbenzoyl chloride: This is achieved by reacting 4-methylbenzoic acid with thionyl chloride.
Synthesis of 4-(4-methylbenzoyl)-1-piperazine: The 4-methylbenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine.
Coupling with 4-aminophenyl isothiocyanate: The resulting product is then coupled with 4-aminophenyl isothiocyanate to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine rings.
Reduction: Reduction reactions can occur at the carbonothioyl group, converting it to a thiol or sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Thiols or sulfides are common products.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-2-phenylacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
- N-(4-methylbenzoyl)-4-benzylpiperidine
- N-(4-methylbenzoyl)-4-phenylpiperazine
Comparison:
- Uniqueness : The presence of the carbonothioyl group and the phenylacetamide moiety makes N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-2-phenylacetamide unique compared to similar compounds.
- Properties : This compound may exhibit different reactivity and binding properties due to its distinct functional groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
